AEG-41174

Catalog No.
S547868
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AEG-41174

Product Name

AEG-41174

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

AEG41174; AEG 41174; AEG-41174

Description

The exact mass of the compound AEG-41174 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AEG-41174 is a novel, non-adenosine triphosphate competitive, small molecule tyrosine kinase inhibitor. It primarily targets significant kinases such as Janus kinase 2 and Bcr-Abl, which are implicated in various hematological malignancies. This compound is currently undergoing Phase 1 clinical trials to evaluate its efficacy in treating blood cancers. AEG-41174 has been identified as a critical player in cancer progression, particularly due to its role in the regulation of Astrocyte Elevated Gene-1, a protein associated with tumor growth and metastasis across multiple cancer types, including breast and liver cancers .

Involving AEG-41174 primarily focus on its interactions with specific kinases. As a tyrosine kinase inhibitor, it functions by binding to the active sites of these enzymes, preventing their phosphorylation activity, which is crucial for signaling pathways that promote cell division and survival in cancer cells. The inhibition of these kinases can lead to decreased proliferation and increased apoptosis in malignant cells. While detailed reaction mechanisms specific to AEG-41174 have not been extensively documented, its classification as a non-ATP competitive inhibitor suggests that it interacts with the enzyme's active site differently than ATP would .

AEG-41174 exhibits significant biological activity through its inhibition of tyrosine kinases, which are essential for various cellular processes including growth, differentiation, and metabolism. Its ability to inhibit Janus kinase 2 and Bcr-Abl has implications for treating cancers characterized by aberrant signaling through these pathways. Research indicates that AEG-41174 can reduce tumor growth and enhance sensitivity to chemotherapy in certain cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

The synthesis of AEG-41174 involves several organic chemistry techniques, typically starting from readily available precursors. While specific synthetic routes are proprietary or not fully disclosed in public literature, common methods for synthesizing similar compounds include:

  • Condensation Reactions: Combining amines with carbonyl compounds to form amides.
  • Cyclization: Creating cyclic structures through intramolecular reactions.
  • Purification Techniques: Utilizing chromatography methods to isolate the desired compound from reaction mixtures.

The purity of synthesized AEG-41174 is typically greater than 98%, ensuring its suitability for research applications .

AEG-41174 is primarily researched for its potential therapeutic applications in oncology, particularly for treating hematological malignancies such as leukemia and lymphoma. Its role as a tyrosine kinase inhibitor positions it as a candidate for combination therapies aimed at overcoming resistance to existing treatments. Additionally, its ability to modulate pathways involved in tumor progression highlights its potential utility in developing novel cancer therapies .

Studies investigating the interactions of AEG-41174 with various biological systems have revealed its capacity to inhibit key signaling pathways associated with cancer progression. For instance, it has been shown to interact with the nuclear factor kappa B pathway, leading to reduced expression of genes that promote tumor growth and metastasis. These findings underscore the importance of AEG-41174 not only as an inhibitor but also as a modulator of critical cellular pathways involved in cancer biology .

AEG-41174 shares structural and functional similarities with several other tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameTarget Kinase(s)MechanismClinical Status
AEG-41174Janus kinase 2, Bcr-AblNon-ATP competitive inhibitorPhase 1 clinical trials
ImatinibBcr-AblATP competitive inhibitorApproved for CML
RuxolitinibJanus kinase 1 & 2ATP competitive inhibitorApproved for myelofibrosis
NilotinibBcr-AblATP competitive inhibitorApproved for CML

Uniqueness: AEG-41174's non-ATP competitive mechanism allows it to potentially overcome resistance mechanisms that limit the efficacy of traditional ATP-binding inhibitors like Imatinib and Nilotinib. This characteristic may provide advantages in treating resistant forms of cancer .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types